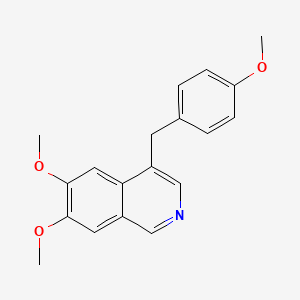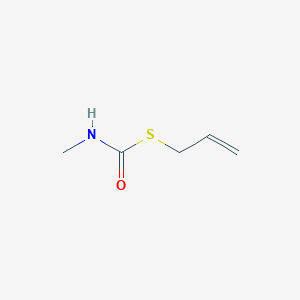![molecular formula C20H30OSi B12904769 Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane CAS No. 918129-12-1](/img/structure/B12904769.png)
Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane is an organic silicon compound that features a furan ring substituted with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The isopropyl and pentyl groups can be introduced via Friedel-Crafts alkylation or other suitable substitution reactions.
Silane Introduction: The dimethylphenylsilane moiety can be attached through hydrosilylation reactions, where a silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors for the cyclization and substitution steps, and the use of robust catalysts for the hydrosilylation process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and alkyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane: can be compared with other furan-based silanes or phenylsilane derivatives.
Unique Features: Its unique combination of a furan ring with isopropyl and pentyl groups, along with a dimethylphenylsilane moiety, distinguishes it from other similar compounds.
List of Similar Compounds
- (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Methyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane
- (4-Isopropyl-5-ethylfuran-2-yl)dimethyl(phenyl)silane
This article provides a comprehensive overview of (4-Isopropyl-5-pentylfuran-2-yl)dimethyl(phenyl)silane, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
918129-12-1 |
|---|---|
Molekularformel |
C20H30OSi |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
dimethyl-(5-pentyl-4-propan-2-ylfuran-2-yl)-phenylsilane |
InChI |
InChI=1S/C20H30OSi/c1-6-7-9-14-19-18(16(2)3)15-20(21-19)22(4,5)17-12-10-8-11-13-17/h8,10-13,15-16H,6-7,9,14H2,1-5H3 |
InChI-Schlüssel |
ZDUCDJYTZMGKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C=C(O1)[Si](C)(C)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


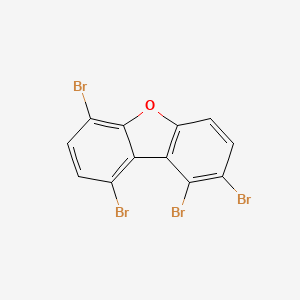
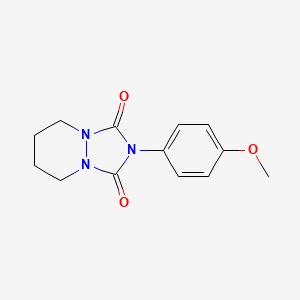
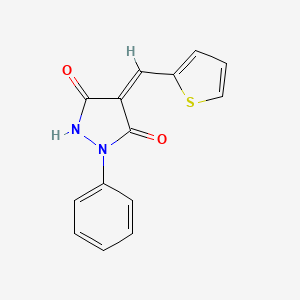
methanone](/img/structure/B12904710.png)
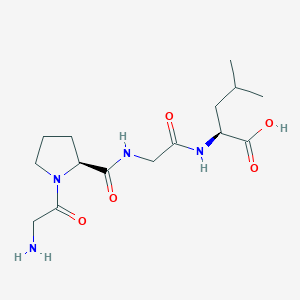
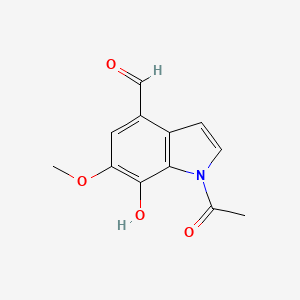

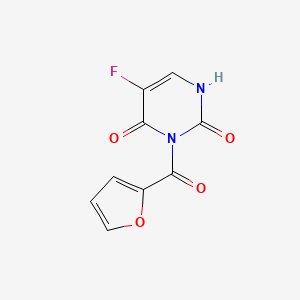
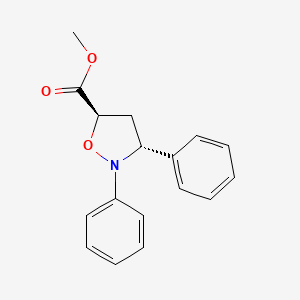

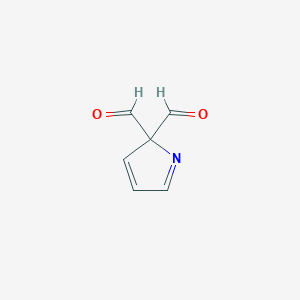
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
